2-Chloro-4-fluoro-benzamidine

Medicinal Chemistry Drug Discovery Lead Optimization

In lead optimization, limited membrane permeability and solubility of benzamidine scaffolds often stall preclinical programs. 2-Chloro-4-fluoro-benzamidine (CAS 582306-90-9) directly addresses this bottleneck through a dual halogenation pattern that delivers a 2.9-fold increase in lipophilicity (cLogP 1.028 vs. 0.357) while maintaining a favorable polar surface area (PSA 49.87 Ų). This profile enhances passive membrane diffusion, making it a preferred starting scaffold for intracellular and CNS targets. Synthesized in a high-yielding one-step process (84%) from the nitrile precursor, it enables cost-effective scale-up from gram to kilogram campaigns, ensuring supply chain reliability for process chemistry.

Molecular Formula C7H6ClFN2
Molecular Weight 172.59 g/mol
CAS No. 582306-90-9
Cat. No. B1352207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-benzamidine
CAS582306-90-9
Molecular FormulaC7H6ClFN2
Molecular Weight172.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C(=N)N
InChIInChI=1S/C7H6ClFN2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H3,10,11)
InChIKeyKESVNOXPDZLHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluoro-benzamidine Profile & Procurement


2-Chloro-4-fluoro-benzamidine is a substituted benzamidine derivative characterized by a chlorine atom at the 2-position and a fluorine atom at the 4-position on the benzene ring, with an amidine functional group (C7H6ClFN2, MW 172.59 g/mol) . The compound is primarily utilized as a key intermediate in pharmaceutical synthesis and as a building block in medicinal chemistry, where its halogenation pattern confers specific physicochemical properties relevant to drug discovery .

Pharmaceutical synthesis intermediate for drug discovery programs
Dual halogenation (2-Cl, 4-F) enables lead diversification and SAR exploration
Balanced lipophilicity and polar surface area support permeability research

Why 2-Chloro-4-fluoro-benzamidine Is Irreplaceable


The specific substitution pattern of 2-Chloro-4-fluoro-benzamidine confers distinct physicochemical properties compared to the parent benzamidine and mono-substituted analogs, directly impacting its utility in drug discovery and synthetic applications [1]. Unlike the parent benzamidine, which exhibits lower lipophilicity (cLogP 0.357) and higher aqueous solubility (cLogS -0.885), 2-Chloro-4-fluoro-benzamidine demonstrates a calculated cLogP of 1.028 and cLogS of -1.935 . This increased lipophilicity enhances membrane permeability, a critical parameter for lead optimization, while the reduced solubility necessitates distinct formulation strategies [2]. Furthermore, the dual halogenation enables unique synthetic derivatization pathways not accessible to mono-substituted or unsubstituted analogs, making it an essential building block for generating structurally diverse compound libraries .

Lipophilicity
Halogenated pattern increases calculated lipophilicity, suitable for permeability optimization screening.
Parent benzamidine: lower lipophilicity, may limit passive membrane diffusion studies.
Solubility
Reduced predicted aqueous solubility informs formulation strategy development for poorly soluble leads.
Unsubstituted benzamidine: higher solubility, may not reflect formulation challenges of halogenated analogs.
Synthetic access
One-step high-yield route from nitrile precursor enables efficient scale-up and library synthesis.
Mono-substituted analogs: multi-step syntheses may reduce throughput and increase cost.

2-Chloro-4-fluoro-benzamidine vs. Benzamidine & Analogs


Enhanced Lipophilicity and Membrane Permeability

2-Chloro-4-fluoro-benzamidine exhibits a calculated partition coefficient (cLogP) of 1.028, representing a 2.9-fold increase in lipophilicity relative to the parent benzamidine (cLogP 0.357) . This enhanced lipophilicity is also greater than that of the mono-fluorinated analog 4-fluorobenzamidine (ACD/LogP 0.87) [1]. The increased cLogP value indicates improved membrane permeability, a key parameter for achieving adequate oral bioavailability and cellular uptake in drug candidates [2].

Lipophilicity
Reported
cLogP 1.028 vs 0.357 (parent benzamidine), 0.87 (4-fluoro analog)
May support permeability screening context
Calculated partition coefficient; experimental permeability not reported
Medicinal Chemistry Drug Discovery Lead Optimization

Reduced Aqueous Solubility and Formulation Strategy

The calculated aqueous solubility (cLogS) for 2-Chloro-4-fluoro-benzamidine is -1.935, indicating significantly lower solubility compared to the parent benzamidine (cLogS -0.885) . This 2.2-fold reduction in predicted solubility is a direct consequence of the dual halogenation, which increases the compound's hydrophobic character [1]. This property informs formulation strategies, as the compound may require co-solvents, cyclodextrin complexation, or salt formation to achieve desired concentrations for in vitro assays or in vivo dosing [2].

Solubility
Reported
cLogS -1.935 vs -0.885 (parent benzamidine)
Formulation strategy screening context
Predicted solubility; may require solubility-enhancing excipients
Pharmaceutical Development Formulation Science Preclinical Studies

High Synthetic Yield and Cost-Effective Procurement

A one-step synthesis of 2-Chloro-4-fluoro-benzamidine from the corresponding benzonitrile with LiHMDS proceeds with an 84% isolated yield under mild conditions (0°C to room temperature, 16 h) . This efficient transformation compares favorably to multi-step syntheses often required for other substituted benzamidines, where yields can be substantially lower due to additional protection/deprotection steps or competing side reactions [1]. The high yield directly impacts the cost of goods for procurement, making this compound an economically attractive building block for large-scale medicinal chemistry campaigns.

Synthetic yield
Reported
84% isolated yield (one-step from nitrile)
Synthetic efficiency context
LiHMDS, THF/Et₂O, 0°C to rt; higher than typical benzamidine yields (50–75%)
Organic Synthesis Process Chemistry Cost of Goods

Maintained Polar Surface Area for Balanced Permeability

Despite increased lipophilicity, 2-Chloro-4-fluoro-benzamidine retains a polar surface area (PSA) of 49.87 Ų, which is identical to that of benzamidine (49.87 Ų) . This balanced property is advantageous, as it allows for improved membrane permeability (via higher cLogP) without excessively increasing the PSA, which can hinder passive diffusion and oral absorption [1]. The dual halogenation effectively increases logP while preserving a favorable PSA, a desirable profile for oral drug candidates [2].

Polar surface area
Reported
PSA 49.87 Ų (identical to parent benzamidine)
Permeability/solubility balance context
Maintained low PSA supports oral absorption research without sacrificing lipophilicity gain
Medicinal Chemistry Physicochemical Properties Drug-likeness

Enhanced Protease Inhibition via Hydrophobic Interactions

While direct Ki/IC50 data for 2-Chloro-4-fluoro-benzamidine are not publicly available, class-level structure-activity relationship (SAR) studies on substituted benzamidines demonstrate that hydrophobic substituents significantly enhance inhibitory potency against serine proteases such as thrombin and plasmin by engaging hydrophobic pockets near the active site [1]. The dual chloro-fluoro substitution pattern of 2-Chloro-4-fluoro-benzamidine increases hydrophobicity (cLogP = 1.028) compared to the parent benzamidine (cLogP = 0.357), suggesting a potential for improved binding affinity through enhanced hydrophobic interactions [2]. This inference is supported by the observation that electron-withdrawing and lipophilic substituents generally increase inhibitory activity in this class [3].

Protease inhibition
Class-level
SAR-based inference, no direct Ki data
Supports SAR interpretation, data to verify
Halogenation may improve hydrophobic interactions; direct protease inhibition not quantified
Enzymology Serine Proteases Structure-Activity Relationship

Optimal Applications of 2-Chloro-4-fluoro-benzamidine


CNS and Intracellular Lead Optimization

The 2.9-fold increase in lipophilicity (cLogP 1.028 vs. 0.357 for benzamidine) makes 2-Chloro-4-fluoro-benzamidine a preferred starting scaffold for medicinal chemistry programs targeting intracellular enzymes or CNS receptors, where passive membrane diffusion is a critical determinant of efficacy . The maintained polar surface area (PSA 49.87 Ų) ensures that this increased permeability does not come at the cost of excessive PSA, which could hinder absorption .

Cost-Efficient Large-Scale Synthesis

The high-yielding, one-step synthesis (84%) from the commercially available nitrile precursor makes 2-Chloro-4-fluoro-benzamidine an economically viable building block for process chemistry and scale-up operations . Procurement for multi-gram to kilogram campaigns is more cost-effective compared to analogs requiring multi-step syntheses with lower overall yields [1].

Halogen-Specific Interactions in Protease Active Sites

The dual chloro-fluoro substitution pattern provides a unique electronic and steric profile that can be exploited in structure-based drug design to probe halogen bonding interactions within enzyme active sites. The 2-chloro group may engage in orthogonal multipolar interactions with backbone carbonyls, while the 4-fluoro substituent can influence the electron density of the amidine moiety, potentially enhancing binding affinity for serine proteases such as thrombin and factor Xa [2].

Formulation Development for Poorly Soluble Leads

The reduced aqueous solubility (cLogS -1.935) of 2-Chloro-4-fluoro-benzamidine necessitates the use of solubility-enhancing formulation strategies, making it an ideal model compound for developing and optimizing formulation approaches for other poorly soluble benzamidine derivatives in preclinical development [3].

Application
Selection Property
Validation Focus
CNS and intracellular lead optimization
Lipophilicity and PSA balance
Permeability assay context
Cost-efficient large-scale synthesis
One-step high-yield route
Scale-up feasibility review
Halogen-specific interactions in protease active sites
Dual halogenation pattern
Halogen bonding interaction studies
Formulation development for poorly soluble leads
Low aqueous solubility profile
Solubility-enhancing formulation screening

Technical Documentation Hub

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